molecular formula C15H20N2O B2969860 N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide CAS No. 2411217-43-9

N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide

Cat. No. B2969860
CAS RN: 2411217-43-9
M. Wt: 244.338
InChI Key: IAFLDDFHVAOEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide, also known as DMABN, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. It belongs to the family of alkynes and is a yellowish powder that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide is not fully understood, but it is believed to act as an inhibitor of enzymes involved in cancer cell growth. It has also been shown to bind to DNA and RNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide can reduce tumor growth in mice.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide in lab experiments is its anticancer properties, which make it a potential candidate for the development of new cancer treatments. Additionally, N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide is relatively easy to synthesize and can be used as a building block for the synthesis of more complex compounds. However, one limitation of using N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide. One area of interest is the development of new anticancer drugs based on N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide. Another potential direction is the use of N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide as a fluorescent probe for imaging of biological systems. Additionally, N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide may have potential applications in the fields of materials science and catalysis, which could be explored further.

Synthesis Methods

N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide can be synthesized through the reaction of 4-dimethylaminobenzaldehyde with propargyl bromide in the presence of sodium hydride. This reaction yields N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide as a yellowish powder.

Scientific Research Applications

N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide has been shown to have anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for imaging of biological systems. In materials science, N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide has been used as a building block for the synthesis of polymers and as a precursor for the preparation of metal nanoparticles. In catalysis, N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide has been used as a ligand for transition metals in various reactions.

properties

IUPAC Name

N-[1-[4-(dimethylamino)phenyl]propan-2-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-5-6-15(18)16-12(2)11-13-7-9-14(10-8-13)17(3)4/h7-10,12H,11H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFLDDFHVAOEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)CC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.